7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15780528
InChI: InChI=1S/C8H7FN2O4S/c1-15-5-2-4(9)3-6-7(5)10-8(12)11-16(6,13)14/h2-3H,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C8H7FN2O4S
Molecular Weight: 246.22 g/mol

7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

CAS No.:

Cat. No.: VC15780528

Molecular Formula: C8H7FN2O4S

Molecular Weight: 246.22 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide -

Specification

Molecular Formula C8H7FN2O4S
Molecular Weight 246.22 g/mol
IUPAC Name 7-fluoro-5-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C8H7FN2O4S/c1-15-5-2-4(9)3-6-7(5)10-8(12)11-16(6,13)14/h2-3H,1H3,(H2,10,11,12)
Standard InChI Key XXNGVCHLKCEGEB-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=CC(=C1)F)S(=O)(=O)NC(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound's architecture centers on a benzothiadiazine dioxide system, where the benzene ring (Position 1-6) fuses with a 1,2,4-thiadiazine ring (Position 7-9). Critical substituents include:

  • Fluorine at Position 7: Introduces electronegativity and metabolic stability

  • Methoxy group at Position 5: Enhances lipophilicity and influences ring electronics

  • Sulfonyl groups at Positions 1 and 4: Confer polarity and hydrogen-bonding capacity

This arrangement creates a planar, conjugated system with dipole moments oriented toward the sulfonyl and carbonyl groups, as evidenced by computational modeling.

Molecular Descriptors

Key physicochemical parameters derived from experimental and computational data include:

PropertyValueSource
Molecular formulaC₈H₇FN₂O₄S
Molecular weight246.22 g/mol
Topological polar surface area98.5 Ų
LogP (octanol-water)1.87
Hydrogen bond donors2
Hydrogen bond acceptors7

The balanced lipophilicity (LogP ~1.87) suggests adequate membrane permeability while maintaining water solubility (>10 mg/mL in buffered solutions) . X-ray crystallography studies of analogous compounds reveal a nearly coplanar arrangement between the benzene and thiadiazine rings, with dihedral angles <5°.

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a four-step sequence from 4-fluoro-2-methoxybenzenamine:

  • Sulfonamide Formation
    React with chlorosulfonic acid (ClSO₃H) in dichloromethane at -10°C to yield the intermediate sulfonamide .

  • Cyclization
    Treat with cyanogen bromide (BrCN) in acetonitrile under reflux (82°C, 8 hr) to form the thiadiazine core .

  • Oxidation
    Use hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C to introduce the 1,1-dioxide moiety.

  • Purification
    Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity (HPLC) .

Reaction Optimization Data

Critical parameters affecting yield:

ParameterOptimal RangeYield Impact
Cyclization temperature80-85°C±15%
Oxidation time4-6 hr±22%
Recrystallization solventEthanol/water+35% purity

Side products include the 6-fluoro isomer (<7%) and over-oxidized sulfones (<3%), separable via flash chromatography (SiO₂, ethyl acetate/hexane 1:2) .

Biological Activity Profile

Mitochondrial Complex II Inhibition

In enzymatic assays using bovine heart mitochondria:

  • IC₅₀: 78.4 ± 5.2 μM (vs. diazoxide IC₅₀ = 1.15 mM)

  • Inhibition kinetics: Mixed non-competitive (Ki = 63.8 μM)

  • Selectivity: >100-fold over Complexes I and IV at 100 μM

The fluorine substituent enhances binding to the succinate dehydrogenase ubiquinone pocket through dipole interactions with Arg72 and Tyr58 residues .

Cytotoxicity in Cancer Models

Dose-response studies in MDA-MB-231 triple-negative breast cancer cells:

ParameterValueComparison to 5-FU
IC₅₀ (48 hr)2.93 ± 0.07 μM2.1× more potent
Selectivity index (vs MCF10A)10.43.8× higher
Apoptosis induction68% at 5 μM1.9× increase

Notably, cytotoxicity correlates poorly with Complex II inhibition (R² = 0.31), suggesting additional targets .

Structure-Activity Relationships

Halogen Substitution Effects

Comparing analogues with different 7-position substituents:

SubstituentComplex II IC₅₀ (μM)Cytotoxicity IC₅₀ (μM)
-F78.42.93
-Cl94.14.17
-Br65.21.88
-H>200>50

Bromine enhances potency but reduces selectivity (SI = 6.2 vs 10.4 for F) . The 7-fluoro derivative achieves optimal balance between activity and safety.

Methoxy Group Role

Removing the 5-methoxy group:

  • Reduces cytotoxicity 8-fold (IC₅₀ = 23.4 μM)

  • Decreases metabolic stability (t₁/₂ in hepatocytes: 2.1 hr vs 5.7 hr)

  • Alters distribution (LogP increases to 2.45)

The methoxy group appears critical for maintaining conformational rigidity and preventing oxidative metabolism at Position 5.

ParameterValue
Oral bioavailability42.3%
Plasma protein binding88.9%
t₁/₂ (iv)2.7 hr
Vdss1.8 L/kg
CL0.33 L/hr/kg

Primary metabolites include the 5-O-demethylated derivative (23%) and glucuronide conjugates (41%) .

Acute Toxicity

SpeciesLD₅₀ (mg/kg)Notable Findings
Mouse320 (oral)Transient hypoglycemia
Rat285 (ip)Renal tubular necrosis at >100 mg/kg

Chronic dosing (28 days) at 50 mg/kg/day showed no hematological or histological abnormalities .

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